1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine
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Description
1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C20H24Cl2N2O3S and its molecular weight is 443.38. The purity is usually 95%.
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Biological Activity
1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the pharmacological domain. The structural features of this compound suggest possible interactions with various biological targets, including neurotransmitter receptors and transporters.
Chemical Structure
The compound can be described by the following chemical structure:
- Molecular Formula : C18H22Cl2N2O2S
- Molecular Weight : 396.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors and transporters. Research indicates that piperazine derivatives often exhibit affinity for serotonin (5-HT) receptors, which play a crucial role in mood regulation and other neurological functions.
1. Serotonergic Activity
Studies have shown that compounds similar to this compound can act as modulators of serotonin receptors:
- 5-HT1A Receptor : Agonistic activity has been reported, suggesting potential antidepressant effects.
- 5-HT3A Receptor : Antagonistic properties may contribute to antiemetic effects.
2. Antidepressant Potential
Research on related compounds has demonstrated their efficacy in animal models of depression. For instance, a study highlighted that certain piperazine derivatives significantly increased serotonin levels in the brain after administration (K(i) values indicating high affinity for SERT) .
3. Cytotoxicity and Antiproliferative Effects
Investigations into the cytotoxic properties of similar compounds have revealed potential antiproliferative effects against various cancer cell lines. The presence of the dichlorophenyl group is often associated with enhanced biological activity against tumor cells.
Data Table: Summary of Biological Activities
Activity Type | Target | Effect | Reference |
---|---|---|---|
Serotonin Receptor | 5-HT1A | Agonist | |
Serotonin Receptor | 5-HT3A | Antagonist | |
Antiproliferative | Various Cancer Cell Lines | Cytotoxicity | |
Neurotransmitter | SERT | Inhibition |
Case Studies
-
Study on Antidepressant Effects :
A research article explored the effects of a piperazine derivative similar to our compound in a rodent model for depression. The study found that after three days of treatment, there was a significant increase in extracellular serotonin levels, indicating potential antidepressant activity. -
Cytotoxicity Assessment :
Another study assessed the cytotoxic effects of piperazine derivatives on human cancer cell lines. Results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3S/c1-4-27-19-13-20(15(3)11-14(19)2)28(25,26)24-9-7-23(8-10-24)18-12-16(21)5-6-17(18)22/h5-6,11-13H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAJLUPYMZOXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.